Superior Anti-CCHFV Potency
In a direct head-to-head comparison using a recombinant fluorescent reporter virus in Huh-7 cells, 2'-Deoxy-2'-fluorocytidine (2'-FdC) demonstrated significantly greater potency against Crimean-Congo hemorrhagic fever virus (CCHFV) than the current standard-of-care ribavirin and the investigational drug favipiravir (T-705). The EC50 value for 2'-FdC was determined to be 61 ± 18 nM. This is 200-fold more potent than ribavirin (EC50 = 12.5 ± 2.6 μM) and 17-fold more potent than favipiravir (EC50 = 1.03 ± 0.16 μM) in the same assay system [1].
| Evidence Dimension | Antiviral potency against CCHFV (EC50) |
|---|---|
| Target Compound Data | 61 ± 18 nM |
| Comparator Or Baseline | Ribavirin: 12.5 ± 2.6 μM; Favipiravir (T-705): 1.03 ± 0.16 μM |
| Quantified Difference | 200-fold more potent than ribavirin; 17-fold more potent than favipiravir |
| Conditions | Recombinant CCHFV expressing a fluorescent reporter (ZsGreen) in Huh-7 cells; assay measured reduction in fluorescence. |
Why This Matters
This provides quantitative justification for selecting 2'-FdC over standard or investigational alternatives for CCHFV research, particularly in high-throughput screening campaigns.
- [1] Welch SR, Scholte FEM, Flint M, et al. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus. Antiviral Res. 2017;146:108-117. doi:10.1016/j.antiviral.2017.08.016 View Source
